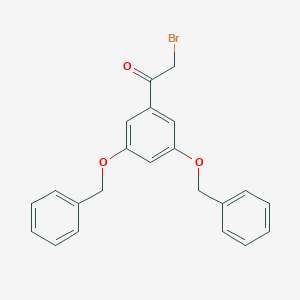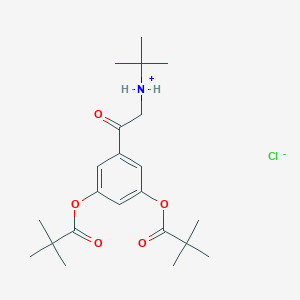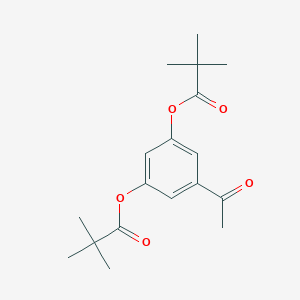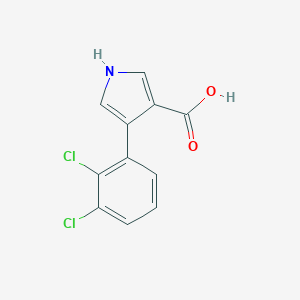
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid
概述
描述
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (DCPA) is an organic compound that is widely used in scientific research. It is a potent herbicide that inhibits the growth of plants by disrupting the biosynthesis of chlorophyll. However, its unique chemical properties also make it an interesting compound for other applications, such as in the study of biochemical and physiological processes.
作用机制
The mechanism of action of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In addition, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to inhibit the activity of other enzymes, such as cytochrome P450, by binding to their active sites.
生化和生理效应
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death or mutations. In addition, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to affect the expression of certain genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid in laboratory experiments is its potency and specificity. It can be used at very low concentrations to achieve a desired effect, and its mechanism of action is well understood. However, one limitation of using 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid is its toxicity, which can limit its use in certain experiments or cell lines.
未来方向
There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid in scientific research. One area of interest is the development of new herbicides based on the structure of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid, which could be more effective and environmentally friendly than current herbicides. Another area of interest is the study of the effects of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid on human health, particularly its potential role in the development of cancer or other diseases. Finally, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid could be used as a tool to study the effects of oxidative stress and DNA damage on cells, which could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
科学研究应用
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been extensively used as a research tool in various scientific fields, such as biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has also been used to study the effects of oxidative stress on cells and tissues.
属性
CAS 编号 |
103999-46-8 |
|---|---|
产品名称 |
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid |
分子式 |
C11H7Cl2NO2 |
分子量 |
256.08 g/mol |
IUPAC 名称 |
4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16/h1-5,14H,(H,15,16) |
InChI 键 |
RHSPTIUSWBEMTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)O |
同义词 |
4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)
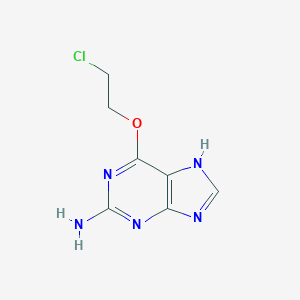

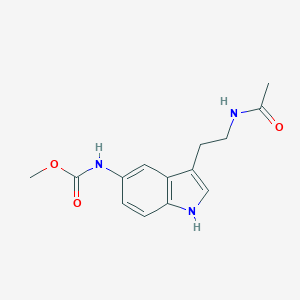
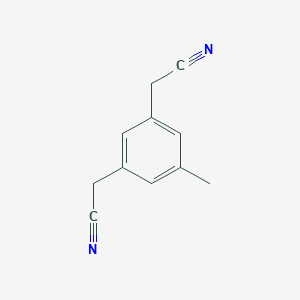

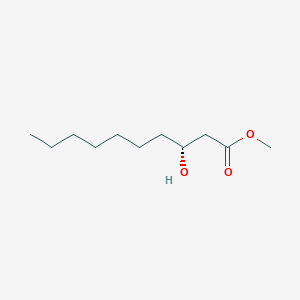
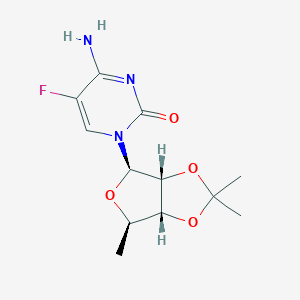
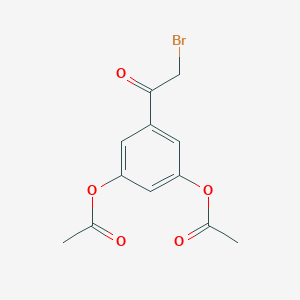
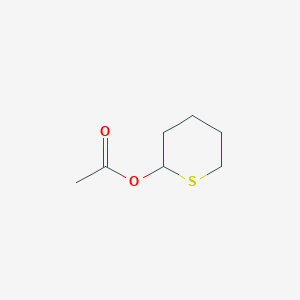
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
